![molecular formula C7H14N2OS B14718786 Piperidine, 1-[(methylamino)thioxomethoxy]- CAS No. 21094-45-1](/img/structure/B14718786.png)
Piperidine, 1-[(methylamino)thioxomethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(methylamino)thioxomethoxy]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound features a piperidine ring substituted with a methylamino group and a thioxomethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the use of cyclic iminium salts as versatile intermediatesFor the synthesis of 1-[(methylamino)thioxomethoxy]piperidine, a common approach involves the reaction of piperidine with methylamine and a thioxomethoxy reagent under controlled conditions .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. Additionally, modified Birch reduction using sodium in ethanol can also be employed to reduce pyridine to piperidine .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[(methylamino)thioxomethoxy]- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of piperidine-based compounds .
Aplicaciones Científicas De Investigación
Piperidine derivatives, including 1-[(methylamino)thioxomethoxy]piperidine, have numerous applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of complex organic molecules.
Biology: Piperidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Many piperidine-based compounds are explored as potential drug candidates for various diseases, including neurological disorders and infections.
Mecanismo De Acción
The mechanism of action of piperidine, 1-[(methylamino)thioxomethoxy]- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis in cancer cells through caspase-dependent pathways . Additionally, piperidine derivatives may interact with neurotransmitter receptors, influencing neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally related to piperidine but with a smaller ring size.
Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.
Uniqueness
Piperidine, 1-[(methylamino)thioxomethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylamino and thioxomethoxy groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
21094-45-1 |
|---|---|
Fórmula molecular |
C7H14N2OS |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
O-piperidin-1-yl N-methylcarbamothioate |
InChI |
InChI=1S/C7H14N2OS/c1-8-7(11)10-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,11) |
Clave InChI |
NZFRYIJIFINMLX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)ON1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


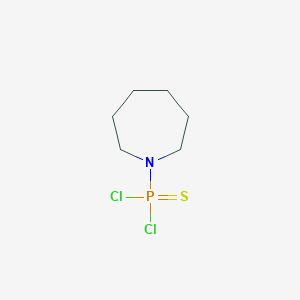

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

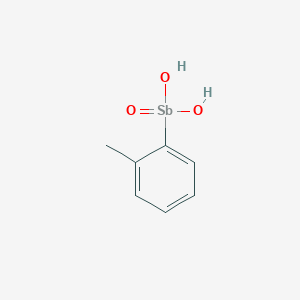
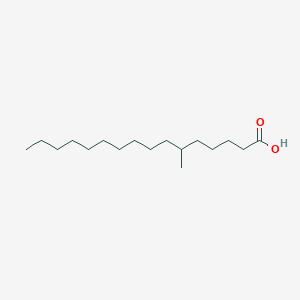
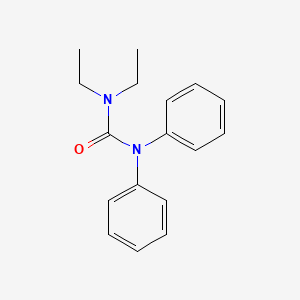
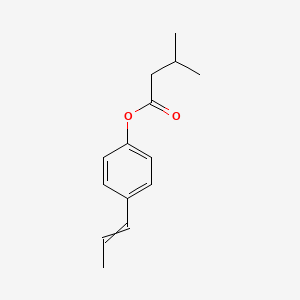
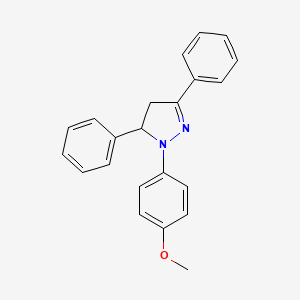
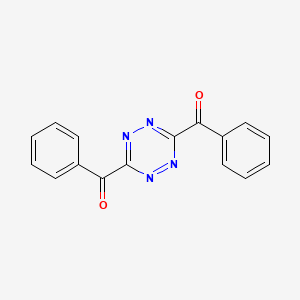
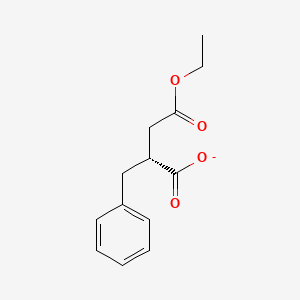
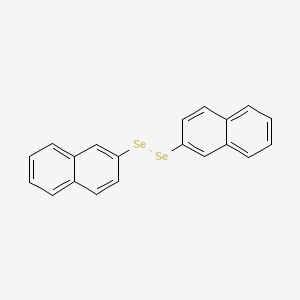
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)

